molecular formula C17H30N8O9 B1447060 H-Gly-Arg-Asp-Gly-Ser-OH CAS No. 99131-38-1

H-Gly-Arg-Asp-Gly-Ser-OH

Cat. No.: B1447060
CAS No.: 99131-38-1
M. Wt: 490.5 g/mol
InChI Key: LDOAJVVLPHLOOI-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Gly-Arg-Asp-Gly-Ser-OH is a pentapeptide consisting of glycine, arginine, aspartic acid, glycine, and serine. It is known for its role in cell adhesion and is often used in biological and medical research to study cell-matrix interactions. This peptide sequence is particularly significant because it mimics the cell attachment site of fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-Asp-Gly-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The coupling reactions are facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

In an industrial setting, the production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the peptide, ensuring that the final product is of high purity and free from contaminants .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Arg-Asp-Gly-Ser-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups from disulfide bonds .

Scientific Research Applications

H-Gly-Arg-Asp-Gly-Ser-OH: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Gly-Arg-Asp-Gly-Ser-OH involves its interaction with integrins on the cell surface. Integrins are transmembrane receptors that mediate cell-extracellular matrix adhesion. The peptide binds to the integrin receptors, mimicking the natural ligands like fibronectin. This binding triggers intracellular signaling pathways that regulate cell adhesion, migration, and survival. The primary molecular targets are the integrin receptors, and the pathways involved include the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) signaling pathways .

Comparison with Similar Compounds

H-Gly-Arg-Asp-Gly-Ser-OH: can be compared with other similar peptides, such as:

These comparisons highlight the uniqueness of This compound in terms of its specific sequence and the resulting biological activities.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)15(32)25-9(4-13(29)30)14(31)22-6-12(28)24-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOAJVVLPHLOOI-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Gly-Arg-Asp-Gly-Ser-OH
Reactant of Route 2
H-Gly-Arg-Asp-Gly-Ser-OH
Reactant of Route 3
H-Gly-Arg-Asp-Gly-Ser-OH
Reactant of Route 4
H-Gly-Arg-Asp-Gly-Ser-OH
Reactant of Route 5
H-Gly-Arg-Asp-Gly-Ser-OH
Reactant of Route 6
H-Gly-Arg-Asp-Gly-Ser-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.